Cas no 82560-12-1 (3-tert-butyl-1H-pyrazol-5-amine)

3-tert-Butyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core substituted with a tert-butyl group at the 3-position and an amine functional group at the 5-position. This structure imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its tert-butyl group enhances steric hindrance, influencing selectivity in coupling reactions, while the amine moiety offers versatility for further functionalization. The compound is particularly useful in the development of biologically active molecules, including potential therapeutic agents and crop protection chemicals. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-tert-butyl-1H-pyrazol-5-amine structure
82560-12-1 structure
Product Name:3-tert-butyl-1H-pyrazol-5-amine
CAS No:82560-12-1
MF:C7H13N3
MW:139.198220968246
MDL:MFCD00067987
CID:90830
PubChem ID:87560402
Update Time:2025-06-07

3-tert-butyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-tert-butylpyrazole
    • 5-AMINO-3-T-BUTYLPYRAZOLE
    • 5-AMINO-3-TERT-BUTYLPYRAZOLE
    • 3-(TERT-BUTYL)-1H-PYRAZOL-5-AMINE
    • BUTTPARK 30\09-75
    • IFLAB-BB F2108-0129
    • 5-tert-Butyl-1H-pyrazol-3-amine
    • 3-Amino-5-tert-butyl-1H-pyrazole
    • 5-tert-Butyl-2H-pyrazol-3-ylamine
    • 5-Amino-3-tert-butyl-1H-pyrazole
    • 3-tert-Butyl-1H-pyrazol-3-amine
    • 3-tert-Butyl-2H-pyrazol-5-amine
    • 3-tert-Butyl-5-aminopyrazole
    • 5-tert-Butyl-1H-pyrazol-3-ylamine
    • 5-tert-Butylpyrazole-3-amine
    • 3-tert-butyl-1H-pyrazol-5-amine
    • 5-(tert-butyl)-1H-pyrazol-3-amine
    • 1H-Pyrazol-3-amine, 5-(1,1-dimethylethyl)-
    • 3-Amino-5-t-butylpyrazole
    • ZHBXGHWSVIBUCQ-UHFFFAOYSA-N
    • 5-(tert-butyl)pyrazole-3-ylamine
    • 5-amino-3-t-butylpyraz
    • 5-(1,1-Dimethylethyl)-1H-pyrazol-3-amine (ACI)
    • 5-(tert-Butyl)-3-aminopyrazole
    • EN300-51959
    • Oprea1_059106
    • 1237537-54-0
    • O11347
    • SB12365
    • MFCD00067987
    • SY018229
    • AB01320951-02
    • SCHEMBL234891
    • 82560-12-1
    • 3-amino-5-tert-butylpyrazol
    • 5-tert-Butyl-1H-pyrazol-3-amine #
    • 3-(Tert-butyl)-1h-pyrazol-5-amine;5-Amino-3-tert-butylpyrazole
    • NCGC00326777-01
    • (5-tert-butyl-1H-pyrazol-3-yl)-amine
    • 3-t-Butyl-1H-pyrazol-5-amine
    • BCP32450
    • AKOS005638651
    • AM20100802
    • AKOS000196591
    • CS-W019548
    • Z317042214
    • 3-tert.-butyl-5-amino-1H-pyrazole
    • PS-5920
    • 3-(tert-butyl)-1H-pyrazole-5-amine
    • DTXSID60335062
    • FT-0613887
    • 5-amino-3-(tert-butyl)-1h-pyrazole
    • MFCD00082631
    • 3-tert-butyl-1H-pyrazole-5-amine
    • J-510992
    • BB 0249398
    • 3-Amino-5-tert-butylpyrazole, AldrichCPR
    • 3-(1,1-dimethylethyl)-5-amino-1H-pyrazole
    • SDCCGMLS-0066123.P001
    • 3-AMINO-5-TERT-BUTYLPYRAZOLE,
    • 3-tert butyl-1h-pyrazol-5-amine
    • BBL020538
    • DB-056631
    • DTXCID10286151
    • A2101
    • STK893227
    • DB-165037
    • MDL: MFCD00067987
    • Inchi: 1S/C7H13N3/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10)
    • InChI Key: ZHBXGHWSVIBUCQ-UHFFFAOYSA-N
    • SMILES: N1=C(N)C=C(C(C)(C)C)N1

Computed Properties

  • Exact Mass: 139.11100
  • Monoisotopic Mass: 139.110947
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: Cream powder
  • Density: 1.071±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 76.0 to 80.0 deg-C
  • Boiling Point: 302.1 °C at 760 mmHg
  • Flash Point: 161.9 °C
  • Refractive Index: 1.55
  • Solubility: Slightly soluble (1 g/l) (25 º C),
  • PSA: 54.70000
  • LogP: 1.87060
  • Solubility: Not determined
  • Sensitiveness: Sensitive to humidity; Sensitive to light; Sensitive to heat

3-tert-butyl-1H-pyrazol-5-amine Security Information

3-tert-butyl-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-tert-butyl-1H-pyrazol-5-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) ;  130 °C
Reference
Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol
Cuenu, Fernando; et al, Journal of Molecular Structure, 2019, 1184, 59-71

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  -10 °C; 20 min, -10 °C
1.2 Reagents: Hydroxylamine-O-sulfonic acid ;  -10 °C; -10 °C → rt; 2 h, rt
Reference
Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole
Blake, Alexander J.; et al, Organic & Biomolecular Chemistry, 2003, 1(23), 4268-4274

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: p-Toluenesulfonic acid Solvents: Polyethylene glycol ;  rt → 80 °C; 1 h, 80 °C
Reference
Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium
Suryakiran, N.; et al, Green Chemistry Letters and Reviews, 2007, 1(1), 73-78

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  1 h, 140 °C
Reference
Discovery of mixed type thymidine phosphorylase inhibitors endowed with antiangiogenic properties: Synthesis, pharmacological evaluation and molecular docking study of 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones
Bera, Hriday; et al, European Journal of Medicinal Chemistry, 2014, 78, 294-303

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 5 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  80 °C
Reference
Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines
Xie, Chaochao; et al, Chemical Science, 2023, 14(34), 9048-9054

3-tert-butyl-1H-pyrazol-5-amine Raw materials

3-tert-butyl-1H-pyrazol-5-amine Preparation Products

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